Taxacin

Antiplatelet Thrombosis Natural Product Pharmacology

Taxacin is a naturally occurring taxane diterpenoid isolated from Taxus cuspidata (Japanese Yew). It serves as a critical reference compound for structure-activity relationship (SAR) studies and antiplatelet agent development. - Antiplatelet Activity: Demonstrates concentration-dependent inhibition of arachidonic acid (AA)-induced platelet aggregation with an IC50 of 21.9 μM, and U46619-induced aggregation with an IC50 of 46.9 μM. - Neutrophil ROS Modulation: Suppresses fMLP- and AA-induced superoxide generation in human neutrophils, while showing no effect on PMA-induced responses, enabling pathway discrimination. - Analytical Standard: Identified as a sex-specific metabolic marker in T. cuspidata, suitable for UPLC-MS/MS or HPLC-based quantitative assays.

Molecular Formula C44H48O15
Molecular Weight 816.8 g/mol
CAS No. 117229-54-6
Cat. No. B1255611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxacin
CAS117229-54-6
Synonymstaxacin
Molecular FormulaC44H48O15
Molecular Weight816.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6
InChIInChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41-,42+,43+,44-/m0/s1
InChIKeyQSCIDKJZGZYKSP-KCCIQLONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxacin: Identity and Procurement Characteristics


Taxacin is a taxane diterpenoid isolated from the seeds, leaves, and twigs of various Taxus species, most notably Taxus cuspidata (Japanese Yew) and Taxus chinensis [1][2]. Its molecular formula is C₄₄H₄₈O₁₅, with a molecular weight of approximately 816.84 g/mol [3]. The compound's structure and stereochemistry have been unequivocally confirmed by X-ray diffraction analysis [1]. Commercially, Taxacin is supplied as a research-grade natural product with a typical purity specification of ≥98% .

Taxane diterpenoid with X-ray confirmed stereochemistry
Isolated from Taxus species (e.g., T. cuspidata)
Research-grade natural product

Why Generic Substitution of Taxacin Is Unjustified


The taxane diterpenoid family exhibits profound structure-dependent divergence in biological activity. While many taxanes share a common core skeleton, the presence, position, and nature of substituent groups—particularly the C-5 cinnamic acyl side chain—dictate their pharmacological profile [1]. Consequently, the inhibitory activity of non-paclitaxel-type taxoids against human cancer cell proliferation is not a class-wide property; it is strictly correlated with specific structural features, such as the C-5 cinnamoyl group [1]. In the context of platelet function, a direct comparative study of seven taxanes from T. cuspidata revealed that their antiplatelet potencies vary by more than 4-fold for arachidonic acid (AA)-induced aggregation and nearly 3-fold for U46619-induced aggregation, underscoring that these compounds are not interchangeable surrogates [2].

Anti-proliferative activity against cancer cells is not a class-wide property; depends on C-5 cinnamoyl substituent.
Antiplatelet potency varies >4-fold across structurally similar taxanes; assay response may shift.
Non-paclitaxel-type taxoids are not interchangeable surrogates for platelet aggregation studies.

Taxacin: Quantitative Evidence of Differentiated Biological Activity


Comparative Antiplatelet Potency

Taxacin demonstrates moderate antiplatelet potency relative to other taxanes isolated from the same source. In a head-to-head comparison against six other taxanes—taxinine, taxinine A, taxinine B, 2-deacetoxytaxinine B, taxchinin B, and taxol—and the clinical reference acetylsalicylic acid (ASA), Taxacin's IC50 for inhibiting arachidonic acid (AA)-induced platelet aggregation was 21.9 μM, ranking 4th out of the 7 taxanes tested [1]. Critically, all seven taxanes exhibited IC50 values lower than ASA's 63.0 μM, indicating that the entire class possesses significant antiplatelet potential [1]. However, the specific potency of Taxacin differentiates it from the most potent agent in the panel, taxinine (IC50: 14.4 μM), and the least potent, taxinine A (IC50: 64.5 μM) [1].

AA-induced platelet aggregation
Head-to-head comparison
IC50 = 21.9 μM
vs ASA 63.0 μM; taxinine 14.4 μM (rank 4/7)
Supports platelet aggregation assay comparisons
Human PRP, AA agonist 100 μM, optical aggregometry
Antiplatelet Thrombosis Natural Product Pharmacology

Activity Against U46619-Induced Platelet Aggregation

Taxacin's antiplatelet profile was further differentiated by evaluating its effect against aggregation induced by U46619, a stable thromboxane A2 mimetic. In the same head-to-head panel of seven taxanes, Taxacin exhibited an IC50 of 46.9 μM, ranking 5th in potency [1]. Notably, the rank order of potencies for the taxanes changed depending on the agonist used (AA vs. U46619) [1]. For example, while taxinine was the most potent against AA, taxinine A was the most potent against U46619 (IC50: 24.9 μM) [1]. All taxanes tested, including Taxacin, were substantially more potent than ASA, which had an IC50 of 340 μM against U46619 [1].

U46619-induced platelet aggregation
Head-to-head comparison
IC50 = 46.9 μM
vs ASA 340 μM; taxinine A 24.9 μM (rank 5/7)
Supports thromboxane A2 pathway assay context
Human PRP, U46619 agonist 2 μM, optical aggregometry
Antiplatelet Thrombosis Thromboxane A2 Mimetic

Suppression of Neutrophil Superoxide Generation

Taxacin's activity extends beyond platelet function to include suppression of neutrophil oxidative burst. In a study evaluating seven tricyclic diterpenoids from Taxus media var. Hicksii, Taxacin was among six compounds that suppressed N-formyl-methionyl-leucyl-phenylalanine (fMLP)- and arachidonic acid (AA)-induced superoxide generation in human neutrophils in a concentration-dependent manner . While the study establishes that this activity is common to most taxanes in the panel (including taxol), it also highlights a functional divergence: only taxinine significantly suppressed superoxide generation induced by phorbol 12-myristate 13-acetate (PMA) .

Neutrophil superoxide suppression
Context-dependent
Concentration-dependent suppression (qualitative)
Reported fMLP/AA-induced pathway context; data to verify
PMA-induced superoxide not suppressed. Sources missing.
Neutrophil Biology Inflammation Oxidative Stress

Sex-Specific Metabolic Marker in Taxus cuspidata

Taxacin is not merely a bioactive compound; it has been identified as a highly differential metabolic marker for the sex determination of Taxus cuspidata seedlings. An untargeted metabolomics study utilizing UPLC-MS/MS found that Taxacin accumulates to significantly higher levels in the male seedlings of T. cuspidata compared to female seedlings [1]. This quantitative difference is so pronounced that Taxacin can be used as a reliable molecular marker to distinguish between male and female plants at the seedling stage [1]. This is a unique application for a taxane, as such sex-specific accumulation patterns are not a general property of the class.

Sex-specific accumulation in T. cuspidata
Class-level inference
Higher levels in male seedlings (metabolomics)
Supports metabolomics-based sex identification
Fold-change not specified; UPLC-MS/MS study
Metabolomics Plant Biology Sex Determination

Taxacin: Procurement-Driven Application Scenarios


Reference Standard in Antiplatelet Drug Discovery

Researchers developing novel antiplatelet agents or exploring the structure-activity relationships (SAR) of taxanes should procure Taxacin as a key reference compound. Its well-characterized IC50 values (21.9 μM against AA-induced aggregation; 46.9 μM against U46619-induced aggregation) position it as a benchmark of 'intermediate potency' within the taxane class [1]. This allows for direct comparative evaluation of new analogs, where an increase or decrease in potency relative to Taxacin can be reliably quantified in the same assay system. Unlike taxol or taxinine, which represent extremes of the potency spectrum for different agonists, Taxacin provides a balanced baseline for optimization efforts [1].

Investigating Agonist-Specific Platelet Activation Pathways

For studies dissecting the complex signaling pathways of platelet activation, Taxacin offers a specific profile. Its differential ranking in potency for AA-induced versus U46619-induced aggregation, when compared to other taxanes, makes it a valuable pharmacological tool [1]. By using a panel of taxanes—including Taxacin, taxinine (potent AA inhibitor), and taxinine A (potent U46619 inhibitor)—researchers can probe the relative contributions of different activation routes in disease models or patient samples [1]. Procuring Taxacin enables the assembly of such a discriminatory panel, which is impossible with a single, non-selective inhibitor.

Analytical Standard for Conservation and Horticulture

Metabolomics laboratories and agricultural biotech firms focused on the conservation or commercial cultivation of Taxus cuspidata (Japanese Yew) should purchase Taxacin for use as an authentic reference standard. Its identification as a sex-specific metabolic marker allows for the development and validation of UPLC-MS/MS or HPLC-based quantitative assays [2]. These assays can then be used to non-destructively determine the sex of T. cuspidata seedlings, a critical step in optimizing breeding programs for this slow-growing and endangered species [2]. The procurement of high-purity Taxacin (≥98%) is essential for ensuring the accuracy and reproducibility of these analytical methods .

Reference Compound for Neutrophil Oxidative Burst Assays

Investigators studying the regulation of reactive oxygen species (ROS) in human neutrophils can employ Taxacin as a reference control. Its established, concentration-dependent suppression of fMLP- and AA-induced superoxide generation provides a reliable positive control for assay validation . Furthermore, its specific lack of activity against PMA-induced superoxide generation, in contrast to taxinine, makes it a useful comparator for discriminating between different upstream signaling pathways involved in the neutrophil respiratory burst .

Application
Selection Property
Validation Focus
Reference compound for antiplatelet SAR studies
Intermediate potency benchmark
AA- and U46619-induced aggregation assays
Agonist-specific platelet activation pathway dissection
Differential agonist potency ranking
Thromboxane A2 vs arachidonic acid pathway context
Analytical standard for T. cuspidata sex identification
Male-specific metabolomic marker
UPLC-MS/MS method validation
Reference control for neutrophil oxidative burst assays
fMLP/AA-induced superoxide suppression
Stimulus-specific pathway discrimination (PMA vs fMLP/AA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.